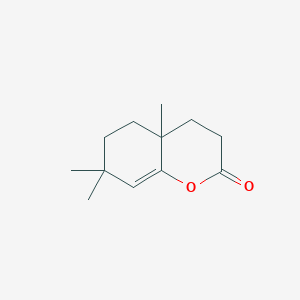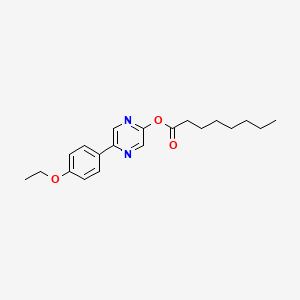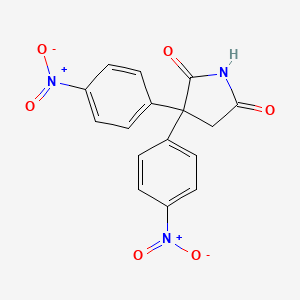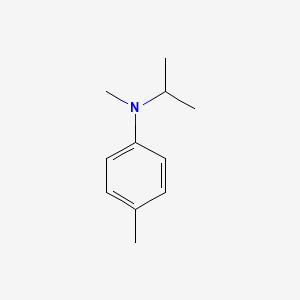![molecular formula C21H28N2O5 B14353853 Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone CAS No. 90275-83-5](/img/structure/B14353853.png)
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: is an organic compound with a complex structure that includes two hydroxyethyl groups attached to an amino group, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to introduce the hydroxyethyl groups . The intermediate product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: can be compared with similar compounds such as:
- Bis{4-[bis(2-chloroethyl)amino]phenyl}methanone
- Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone
- Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of hydroxyethyl and amino groups in This compound
Eigenschaften
CAS-Nummer |
90275-83-5 |
|---|---|
Molekularformel |
C21H28N2O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
bis[4-[bis(2-hydroxyethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C21H28N2O5/c24-13-9-22(10-14-25)19-5-1-17(2-6-19)21(28)18-3-7-20(8-4-18)23(11-15-26)12-16-27/h1-8,24-27H,9-16H2 |
InChI-Schlüssel |
RZXYUCOZNSIHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N(CCO)CCO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)



![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)






